1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride
Description
1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which consists of a piperidine ring substituted with a piperidinol group. The dihydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10;;/h10-12,14H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDWCZBCMJWYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC(CC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-piperidone with formaldehyde and hydrogen chloride to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form. The use of advanced equipment and techniques ensures the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives. Substitution reactions can lead to the formation of new piperidine derivatives with different functional groups.
Scientific Research Applications
Neurological Disorders
The compound has been studied extensively for its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). Research indicates that modulation of this receptor can have therapeutic implications for neurological disorders such as Alzheimer's disease and schizophrenia. Allosteric modulators like 1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride enhance the effects of endogenous acetylcholine without directly activating the receptor, potentially reducing side effects associated with traditional agonists .
Table 1: Therapeutic Potential in Neurological Disorders
| Disorder | Mechanism of Action | Potential Benefits |
|---|---|---|
| Alzheimer's | M4 mAChR modulation | Improved cognitive function and memory retention |
| Schizophrenia | Reversal of hyperdopaminergic and hypoglutamatergic states | Reduction in psychotic symptoms |
Cancer Therapy
Piperidine derivatives, including this compound, have shown promise in cancer therapy. The compound's structure allows it to interact with various biological targets, potentially leading to cytotoxic effects on cancer cells. Studies have demonstrated that Mannich bases related to this compound exhibit anticancer activity against several cell lines, including those for breast and lung cancers .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 Value (µg/mL) | Observations |
|---|---|---|
| MCF-7 (Breast) | < 2 | High cytotoxicity compared to reference drug |
| SK-LU-1 (Lung) | < 5 | Moderate sensitivity observed |
Case Study 1: Alzheimer’s Disease Model
In a preclinical study involving animal models of Alzheimer’s disease, administration of this compound resulted in improved memory performance in maze tests. The study highlighted the compound's potential to enhance cholinergic signaling, leading to better cognitive outcomes .
Case Study 2: Anticancer Screening
A series of piperidine derivatives were evaluated for their anticancer properties against various human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, particularly against MCF-7 cells. Further investigations suggested that these compounds induce apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-4-piperidinyl)methanol hydrochloride: Similar in structure but with a methyl group instead of a piperidinol group.
1-(Piperidin-4-ylmethyl)piperidine dihydrochloride: Another piperidine derivative with different functional groups.
Uniqueness
1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride is unique due to its specific substitution pattern and the presence of the piperidinol group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential applications in treating neurodegenerative diseases, including Alzheimer's disease, and for its effects on various neurotransmitter systems.
Chemical Structure and Properties
The molecular structure of this compound features two piperidine rings connected by a methylene bridge. This configuration is crucial for its biological activity, allowing it to interact effectively with various receptors in the central nervous system.
The compound's mechanism of action involves modulation of neurotransmitter systems, particularly through interactions with muscarinic acetylcholine receptors (mAChRs). Research indicates that it may act as a positive allosteric modulator, enhancing the activity of these receptors, which are implicated in cognitive functions and memory processes .
Biological Activities
This compound has demonstrated several biological activities:
- Neuroprotective Effects : Studies suggest that this compound can protect neuronal cells from apoptosis and oxidative stress, which are critical factors in neurodegenerative diseases .
- Cognitive Enhancement : It has shown potential in improving cognitive functions in animal models, likely due to its action on cholinergic pathways .
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, although further research is needed to elucidate the mechanisms involved.
Study 1: Neuroprotective Effects
A study published in MDPI explored the neuroprotective effects of various piperidine derivatives, including this compound. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress. The protective effect was attributed to its ability to inhibit apoptotic pathways and enhance antioxidant defenses .
Study 2: Cognitive Enhancement
In a behavioral study involving mice, the compound was administered to evaluate its effects on memory and learning. Results showed that treated mice performed significantly better in maze tests compared to control groups. This enhancement in cognitive function was linked to increased acetylcholine levels due to inhibition of acetylcholinesterase activity .
Study 3: Antimicrobial Activity
Research investigating the antimicrobial properties of piperidine derivatives found that this compound exhibited moderate antibacterial activity against specific strains of bacteria. The study highlighted the need for further investigation into its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
A comparative analysis with other piperidine derivatives reveals unique aspects of this compound:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Neuroprotective, cognitive enhancement | Positive allosteric modulation of mAChRs |
| Donepezil | Acetylcholinesterase inhibitor | Direct inhibition of AChE |
| Xanomeline | Muscarinic agonist | Activation of mAChRs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
